Payload Potency Benchmarking: Dxd Demonstrates 10-Fold Higher In Vitro Cytotoxicity Compared to SN-38
The Dxd payload contained within Amino-PEG4-GGFG-Dxd is an exatecan derivative with significantly enhanced intrinsic potency. In vitro anti-tumor activity assays directly comparing Dxd to SN-38 (the active metabolite of irinotecan and payload in sacituzumab govitecan) demonstrate a substantial difference in potency [1].
| Evidence Dimension | In vitro anti-tumor activity (potency) |
|---|---|
| Target Compound Data | Dxd (exatecan derivative) exhibits approximately 10-fold higher potency than SN-38. |
| Comparator Or Baseline | SN-38 (active metabolite of irinotecan) is ~100-1000 fold more potent than irinotecan. |
| Quantified Difference | ~10x |
| Conditions | In vitro cytotoxicity assays against tumor cell lines [1]. |
Why This Matters
This quantifiable increase in intrinsic payload potency supports the development of ADCs with potentially higher efficacy, particularly in tumors with lower antigen expression.
- [1] CUSABIO. Anti-Payload Antibody DXD: A Highly Potent Tool for ADCs Pharmacokinetic (PK) Analysis. Citing data that DXD has more potent inhibitory activity of Topo I than SN-38. View Source
